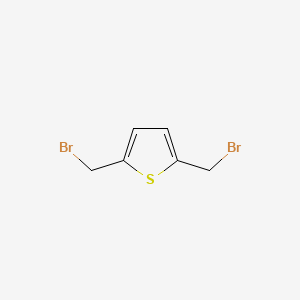
Thiophene, 2,5-bis(bromomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2,5-bis(bromomethyl)- is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. This compound is characterized by the presence of two bromomethyl groups at the 2 and 5 positions of the thiophene ring. Thiophene derivatives are known for their significant applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiophene, 2,5-bis(bromomethyl)- can be synthesized through various methods. One common approach involves the bromination of 2,5-dimethylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Thiophene, 2,5-bis(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromomethyl groups can yield methylthiophene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products:
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Methyl-substituted thiophene derivatives.
Applications De Recherche Scientifique
Thiophene, 2,5-bis(bromomethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacological activity.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of thiophene, 2,5-bis(bromomethyl)- involves its interaction with various molecular targets. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of new covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Thiophene, 2,5-bis(bromomethyl)- can be compared with other thiophene derivatives such as:
Thiophene, 2-bromomethyl-: Contains a single bromomethyl group, making it less reactive in substitution reactions.
Thiophene, 2,5-dimethyl-: Lacks the bromine atoms, resulting in different reactivity and applications.
Thiophene, 2,5-dibromo-: Contains bromine atoms directly attached to the thiophene ring, leading to distinct chemical properties
Conclusion
Thiophene, 2,5-bis(bromomethyl)- is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure allows it to undergo diverse reactions, making it a valuable building block in synthetic chemistry. The compound’s potential in medicinal chemistry and material science continues to drive research and development efforts, highlighting its importance in modern scientific endeavors.
Propriétés
Numéro CAS |
59311-25-0 |
|---|---|
Formule moléculaire |
C6H6Br2S |
Poids moléculaire |
269.99 g/mol |
Nom IUPAC |
2,5-bis(bromomethyl)thiophene |
InChI |
InChI=1S/C6H6Br2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4H2 |
Clé InChI |
RRMRKIZTLRYBDT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)





![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)



![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)
